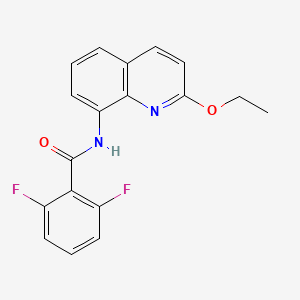

N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide, also known as EQuin-Df, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been identified as a potential therapeutic agent for a range of diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

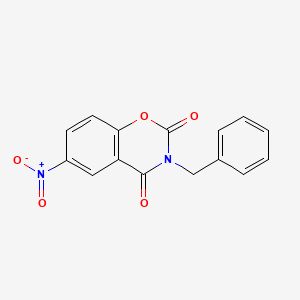

Rhodium-Catalyzed C-H Olefination

A pivotal study by Rakshit et al. (2011) introduced an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This method is distinguished by its mildness, practicality, selectivity, and high yield. Remarkably, the N-O bond serves as an internal oxidant, and adjusting the substituent of the directing/oxidizing group selectively yields valuable tetrahydroisoquinolinone products, demonstrating the method's versatility in synthesizing complex molecular structures relevant to the compound Rakshit et al., 2011.

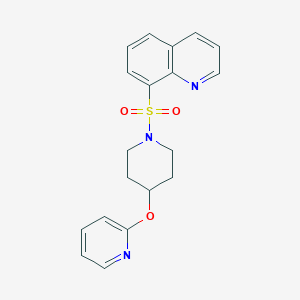

Sigma-2 Receptor Probe Development

Xu et al. (2005) radiolabeled N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs to evaluate their binding to sigma-2 receptors in vitro. These compounds showed significant potential as probes for studying sigma-2 receptors, indicating their utility in biomedical research related to neurodegeneration and cancer Xu et al., 2005.

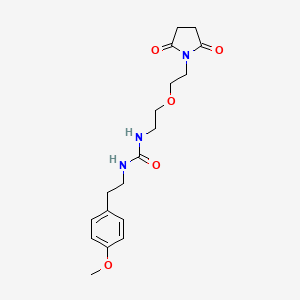

Antioxidant Applications in Animal Feed

Ethoxyquin, a closely related compound, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Studies by Blaszczyk et al. (2013, 2015) have explored its safety and potential harmful effects, shedding light on the compound's antioxidant mechanism and its implications for food safety and toxicology Blaszczyk et al., 2013; Blaszczyk & Skolimowski, 2015.

Imaging Sigma-2 Receptor Status in Tumors

Research by Tu et al. (2007) focused on developing fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors. This study underscores the importance of such compounds in diagnostic imaging, offering insights into their role in cancer research Tu et al., 2007.

Effect on Electron Transport in Mitochondrial Respiratory Chain

Reyes et al. (1995) investigated the inhibitory effect of ethoxyquin on electron transport in the mitochondrial respiratory chain. This research provides a foundational understanding of how such compounds can impact cellular metabolism and may have broader implications for studying related benzamides in the context of cellular respiration and energy production Reyes et al., 1995.

Mechanism of Action

Target of Action

Quinoline derivatives have been shown to have selectivity in binding to the estrogen receptor β (er β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

It’s worth noting that quinoline derivatives have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Biochemical Pathways

Quinoline derivatives have been associated with the map kinase pathway .

Result of Action

Given the potential interaction with erk1/2 and the map kinase pathway , it could be hypothesized that this compound may have a role in regulating cell proliferation and apoptosis, among other cellular processes.

properties

IUPAC Name |

N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c1-2-24-15-10-9-11-5-3-8-14(17(11)22-15)21-18(23)16-12(19)6-4-7-13(16)20/h3-10H,2H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJNGIPYCCCURJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC=C3F)F)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2387887.png)

![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)